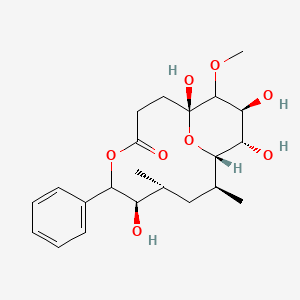![molecular formula C42H72F3NO9 B1264313 1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-(4-trifluoromethyl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Applications De Recherche Scientifique
Synthesis and Characteristics of Galactosylphytosphingosine :
- Pascher (1974) explored the synthesis of galactosphingolipids using phytosphingosine from Hansenula ciferrii yeast. This study provided foundational insights into the production and characteristics of galactosylphytosphingosine, a component of this compound, and its derivatives like cerebrosides. The findings included details on melting points, optical rotation, and thin-layer chromatographic behavior, crucial for understanding the compound's properties in biological contexts (Pascher, 1974).
Immunostimulatory Activity :
- Figueroa‐Pérez and Schmidt (2000) developed a synthetic approach to produce alpha-galactosyl cerebroside, which has been demonstrated to have immunostimulatory activity. This synthesis, starting from known 4,6-O-benzylidene galactose, highlights the potential therapeutic applications of these compounds in immunomodulation (Figueroa‐Pérez & Schmidt, 2000).
Glycosphingolipids and Immunomodulation :
- Costantino, Fattorusso, Imperatore, and Mangoni (2002) focused on a new approach for synthesizing 2′-deoxy-α-galactosyl glycosphingolipids. This research is crucial for understanding how variations in glycosphingolipid structures can influence their biological activity, particularly in the context of immunomodulation (Costantino et al., 2002).
Synthesis of Hydroxylated Analogues for Biological Evaluation :
- Sawant et al. (2013) synthesized analogues of α-galactosyl ceramide (KRN7000) with additional hydroxy groups in the phytosphingosine chains. These analogues are significant for evaluating the biological activities of variations in the sphingosine chain, which is a key component of the compound (Sawant et al., 2013).
Sphinganine Analogues and NKT Cell Activation :
- Ndonye et al. (2005) explored the synthesis and evaluation of sphinganine analogues of KRN7000 and OCH, which are known to activate NKT cells. This research is crucial in understanding the role of sphinganine-containing alpha-galactosylceramides in immune response modulation (Ndonye et al., 2005).
Propriétés
Nom du produit |
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine |
|---|---|
Formule moléculaire |
C42H72F3NO9 |
Poids moléculaire |
792 g/mol |
Nom IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-[4-(trifluoromethyl)phenyl]undecanamide |
InChI |
InChI=1S/C42H72F3NO9/c1-2-3-4-5-6-7-8-9-10-14-17-20-23-34(48)37(50)33(30-54-41-40(53)39(52)38(51)35(29-47)55-41)46-36(49)24-21-18-15-12-11-13-16-19-22-31-25-27-32(28-26-31)42(43,44)45/h25-28,33-35,37-41,47-48,50-53H,2-24,29-30H2,1H3,(H,46,49)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1 |
Clé InChI |
HLMJIWYZKOHAHI-IWVUWWQKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



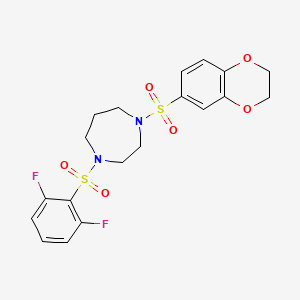
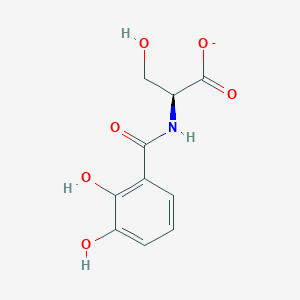
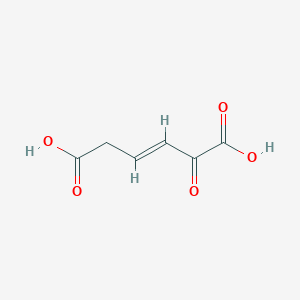
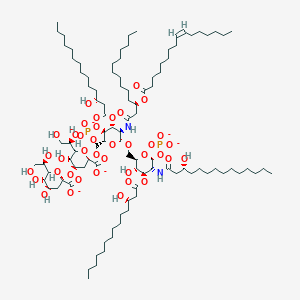
![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)
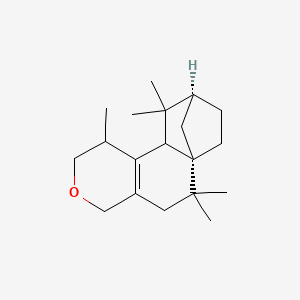

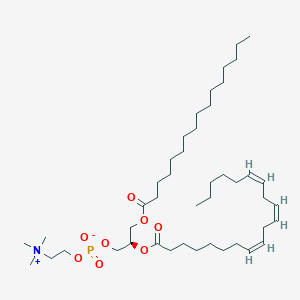
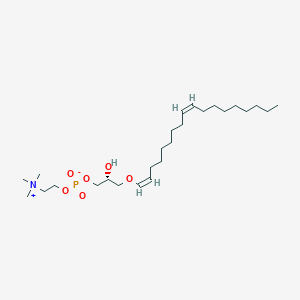
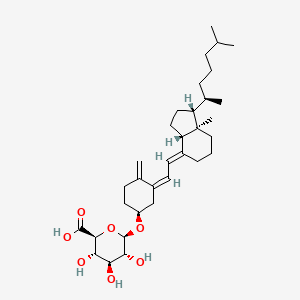
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
